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Introduction
The sodium-glucose co-transporter 2 (SGLT2) has emerged as a critical target in the

management of type 2 diabetes.[1][2] Located predominantly in the proximal tubules of the

kidneys, SGLT2 is responsible for reabsorbing approximately 90% of the glucose from the

glomerular filtrate back into the bloodstream.[1][3][4] Inhibiting SGLT2 promotes the excretion

of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent

manner.[1][3] This novel mechanism of action has made SGLT2 inhibitors a cornerstone in

diabetes therapy, and the development of robust screening assays is crucial for the discovery

of new chemical entities with this therapeutic potential.

These application notes provide a detailed protocol for a cell-based, non-radioactive

fluorescence assay for screening SGLT2 inhibitors. The methodology utilizes a fluorescent

glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG),

to measure glucose uptake in a human kidney proximal tubule cell line (HK-2) that

endogenously expresses SGLT2.[1][2][5] This assay offers a sensitive, high-throughput, and

safer alternative to traditional radiolabeled glucose uptake assays.[2][6]

SGLT2 Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of action of SGLT2 and its inhibition. In the

proximal tubule of the kidney, SGLT2 co-transports sodium and glucose from the tubular lumen
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into the epithelial cells. This is followed by the transport of glucose into the bloodstream via

GLUT2 transporters. SGLT2 inhibitors block the SGLT2 transporter, preventing glucose

reabsorption and leading to its excretion in the urine.
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Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.

Experimental Protocols
Cell-Based 2-NBDG Glucose Uptake Assay
This protocol details a method for quantifying SGLT2-mediated glucose uptake in the human

kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2.[1][2] The assay

relies on the fluorescent glucose analog 2-NBDG.

Materials:

HK-2 cell line

Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b2984526?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Based_Assay_Development_for_Sodium_Glucose_Co_transporter_2_SGLT2_Inhibitor_Activity.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6328422/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2984526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Krebs-Ringer-Hepes (KRH) buffer (containing NaCl)

Sodium-free KRH buffer (NaCl replaced with choline chloride)

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

Test compounds (potential SGLT2 inhibitors)

Known SGLT2 inhibitor (e.g., Dapagliflozin, Empagliflozin) as a positive control[1][2]

Phlorizin (a non-selective SGLT inhibitor) for control purposes[1][2]

D-glucose

Dimethyl sulfoxide (DMSO)

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

96-well black, clear-bottom microplates

Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

Cell Culture:

Culture HK-2 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-

Streptomycin in a humidified incubator at 37°C with 5% CO2.

Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well

and allow them to grow to confluence (typically 24-48 hours).[1]

Compound Preparation:

Prepare stock solutions of test compounds and control inhibitors in DMSO.

Create serial dilutions of the compounds in KRH buffer to achieve the desired final

concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%

to avoid cellular toxicity.[1]
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Glucose Uptake Assay:

On the day of the assay, gently wash the confluent cell monolayers twice with pre-warmed

KRH buffer.

Add 100 µL of KRH buffer containing the desired concentration of the test compound or

vehicle (DMSO) to each well.

Include the following control wells:

Total Uptake: Vehicle (DMSO) only.

Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) to outcompete 2-

NBDG uptake, or incubate cells in sodium-free KRH buffer.[1][2]

Positive Control Inhibitor: A known SGLT2 inhibitor at a concentration known to cause

significant inhibition (e.g., 500 nM Dapagliflozin).[2]

Pre-incubate the plate at 37°C for 15-30 minutes.[1]

To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well to a

final concentration of 100-200 µM.[1][2]

Incubate the plate at 37°C for 30-60 minutes.[1]

Terminate the uptake by aspirating the medium and washing the cells three times with 200

µL of ice-cold KRH buffer.

Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10 minutes at

room temperature with gentle shaking.[1]

Data Acquisition:

Measure the fluorescence of the cell lysates using a fluorescence plate reader with an

excitation wavelength of approximately 485 nm and an emission wavelength of

approximately 535 nm.[1]

Data Analysis:
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Subtract the background fluorescence from wells with no cells.

Calculate the SGLT2-specific uptake by subtracting the non-specific uptake fluorescence

from the total uptake fluorescence.

Determine the percentage of inhibition for each concentration of the test compound using the

following formula: % Inhibition = 100 * (1 - (Fluorescence_compound -

Fluorescence_nonspecific) / (Fluorescence_total - Fluorescence_nonspecific))

Plot the percentage of inhibition against the logarithm of the compound concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the

concentration of the inhibitor that reduces the SGLT2-specific glucose uptake by 50%.

Experimental Workflow
The following diagram outlines the key steps in the SGLT2 inhibitor screening assay workflow.
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Workflow for the 2-NBDG glucose uptake assay.
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Data Presentation
The inhibitory activity of test compounds should be summarized in a clear and structured

format to allow for easy comparison. The IC50 value is a key parameter for quantifying the

potency of an inhibitor.

Table 1: Inhibitory Activity of Known SGLT Inhibitors

Compound Target(s) Cell Line
Assay
Method

IC50 Reference

Dapagliflozin SGLT2 HK-2
2-NBDG

Uptake

500 nM (for

43.7%

inhibition)

[2]

Dapagliflozin hSGLT2 CHO-K1
1-NBDG

Uptake
1.86 nM [7][8]

Dapagliflozin hSGLT1 COS-7
1-NBDG

Uptake
880 nM [7][8]

Phlorizin
SGLT1/SGLT

2
HK-2

2-NBDG

Uptake

100 µM (for

30.2%

inhibition)

[2]

Phlorizin hSGLT1 COS-7
1-NBDG

Uptake
0.11 µM [7][8]

Note: IC50 values can vary depending on the cell line, substrate, and specific assay conditions.

It is important to include a known reference compound in each assay for quality control and to

ensure consistency of results.

Conclusion
The described cell-based fluorescent assay provides a reliable and efficient method for

screening and characterizing novel SGLT2 inhibitors.[6][9] This non-radioactive approach is

well-suited for high-throughput screening campaigns in drug discovery. By following these

detailed protocols, researchers can effectively identify and advance new therapeutic candidates

for the treatment of type 2 diabetes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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